tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate

Chiral building block Stereoselective synthesis Antibacterial drug design

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (CAS 952747-27-2, MW 202.25 g/mol, C9H18N2O3) is a chiral, Boc-protected aminooxy-pyrrolidine building block. The (S)-configured pyrrolidine ring imparts stereochemical identity, while the Boc (tert-butyloxycarbonyl) group provides acid-labile protection of the aminooxy (–ONH₂) functionality, enabling chemoselective oxime ligation upon deprotection.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Cat. No. B8214389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)ON
InChIInChI=1S/C9H18N2O3/c1-9(2,3)13-8(12)11-5-4-7(6-11)14-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1
InChIKeyTXBMUODKIHDYCT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate CAS 952747-27-2: Procurement-Quality Overview for Chemical Biology and PROTAC Synthesis


tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (CAS 952747-27-2, MW 202.25 g/mol, C9H18N2O3) [1] is a chiral, Boc-protected aminooxy-pyrrolidine building block. The (S)-configured pyrrolidine ring imparts stereochemical identity, while the Boc (tert-butyloxycarbonyl) group provides acid-labile protection of the aminooxy (–ONH₂) functionality, enabling chemoselective oxime ligation upon deprotection [2]. It is primarily employed as a functionalized intermediate for bioconjugation, targeted protein degradation (PROTAC) linker assembly, and peptide diversification strategies.

Why Generic Substitution of tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate Fails: Chirality, Orthogonality, and Linker Rigidity


Indiscriminate substitution of this compound with its (R)-enantiomer, racemic mixture, linear aminooxy-PEG linkers, or Fmoc-protected analogs introduces quantifiable risks for asymmetric synthesis and bioconjugation programs. The (S)-configuration at C3 of the pyrrolidine ring directly influences stereoselective recognition in chiral binding pockets, as evidenced by enantiomer-dependent antibacterial activity in fluoroquinolone scaffolds [1]. Replacement with a flexible PEG-based linker eliminates the conformational constraint provided by the pyrrolidine ring, which can alter pharmacokinetic profiles and metabolic stability. Additionally, using Fmoc-protected aminooxy linkers instead of Boc-protected ones changes deprotection conditions from acidic (TFA-based) to basic (piperidine), potentially compromising acid-sensitive substrates or requiring re-optimization of multi-step solid-phase protocols [2]. These molecular-level distinctions preclude simple interchangeability in applications requiring precise chirality, orthogonal deprotection, or defined spatial geometry.

Head-to-Head and Class-Level Evidence: tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate Differentiation Data


Enantiomeric Purity Drives Biological Stereoselectivity: (S)- vs. Racemic vs. (R)-Pyrrolidine Scaffolds

In a structurally analogous 7-(3-aminopyrrolidin-1-yl) fluoroquinolone system, the (S)-enantiomeric form demonstrated significantly greater in vivo antibacterial activity compared to the racemic (R,S) mixture, as documented in US Patent 4,859,776 [1]. This chiral preference is a class-level trend observed across multiple 3-aminopyrrolidine-containing pharmacophores targeting bacterial DNA gyrase/topoisomerase IV. While direct comparative biological data for the target compound itself are not published, procurement of the enantiopure (S)-form ensures that chirality-dependent biological outcomes are not confounded by the presence of the inactive or antagonistic (R)-enantiomer.

Chiral building block Stereoselective synthesis Antibacterial drug design

Boc-Protection Orthogonality vs. Fmoc-Protected Aminooxy Linkers: Compatibility with Acid-Sensitive Synthesis

The Boc protection strategy for aminooxy functionality is explicitly compatible with Fmoc-based solid-phase peptide synthesis (SPPS) protocols employing acid-labile resins, as demonstrated by the successful incorporation of Boc-protected aminooxyprolines into peptides with post-cleavage oxime diversification [1]. In contrast, Fmoc-protected aminooxy analogs require basic piperidine deprotection conditions, which are incompatible with base-sensitive linkers and can lead to premature cleavage or side reactions. The Boc group is removed concomitantly with peptide cleavage from the resin (TFA-based), streamlining the workflow by revealing the free aminooxy group in a single step.

Solid-phase peptide synthesis Orthogonal protecting groups Post-synthetic diversification

Chemoselective Oxime Ligation Reactivity: Aminooxy Group Outperforms Hydrazide-Based Conjugation at Neutral pH

The aminooxy functional group, common to the target compound, reacts with aldehydes/ketones to form stable oxime bonds. A model study using aminooxy-functionalized PEG showed that oxime ligation at pH 7 with p-phenylenediamine catalysis was 120-fold faster than the uncatalyzed reaction and 19-fold faster than aniline-catalyzed conditions [1]. This rapid kinetics at neutral pH contrasts with hydrazide-based conjugations, which often require acidic pH or reductive stabilization. The pyrrolidine scaffold further pre-organizes the aminooxy group into a constrained geometry, potentially enhancing the effective molarity for intramolecular oxime formation compared to flexible PEG analogs.

Bioconjugation Bioorthogonal chemistry Kinetic analysis

Product Purity Benchmark: 98% Assay Specification vs. Industry-Standard 95%

Vendor specification comparison reveals that AKSci supplies tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate at a minimum purity of 98% , whereas multiple alternative suppliers list a purity of ≥95% . For synthetic chemistry applications where impurities can catalyze side reactions or interfere with sensitive coupling steps (e.g., NHS ester activation, metal-catalyzed cross-couplings), the 3% purity differential translates to a 60% reduction in total impurity load. This is particularly relevant when the compound is used as a stoichiometric building block in PROTAC linker construction, where low-level impurities can accumulate through multi-step sequences.

Chemical purity Procurement specification Quality control

Application Scenarios for tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Chiral PROTAC Linker Synthesis Requiring Defined Stereochemistry

For PROTAC programs where linker stereochemistry influences ternary complex formation and degradation efficiency, the enantiopure (S)-form provides a consistent chiral handle. The Boc-protected aminooxy group enables modular conjugation to aldehyde/ketone-functionalized E3 ligase ligands or target protein ligands via oxime ligation. Substituting with racemic or (R)-enantiomer linkers risks introducing inactive diastereomeric PROTACs that dilute biological activity, as inferred from chiral antibacterial analog data [1].

Post-Solid-Phase Peptide Diversification via Oxime Ligation

The Boc-protected aminooxy-pyrrolidine is directly compatible with Fmoc-SPPS protocols, allowing incorporation into peptide sequences with concurrent deprotection during TFA-mediated resin cleavage [2]. This single-step unmasking of the aminooxy group avoids additional basic deprotection steps that could damage acid-sensitive post-translational modifications or peptide backbone. The rigid pyrrolidine scaffold also restricts conformational flexibility, which can enhance binding affinity in β-turn mimetic peptide libraries.

Fragment-Based Drug Discovery (FBDD) Using Covalent Tethering

In fragment-based screening campaigns employing dynamic combinatorial chemistry or covalent tethering, the aminooxy group enables reversible oxime formation with carbonyl-containing protein surfaces or fragment aldehydes. The 120-fold rate acceleration possible with optimized catalysis [3] supports efficient library equilibration at neutral pH, while the constrained pyrrolidine geometry samples three-dimensional molecular space effectively [4], offering a shape-diverse fragment scaffold that outperforms linear aminooxy linkers in exploring protein binding pockets.

High-Purity Intermediate for Multi-Step Medicinal Chemistry Campaigns

The 98% purity specification (AKSci) makes this compound suitable as a starting material for multi-step syntheses where impurity accumulation can derail late-stage intermediates. In programs synthesizing complex pyrrolidine-containing drug candidates, the 60% lower impurity burden compared to 95%-grade material reduces the need for intermediate purification and improves overall yield consistency across synthetic batches.

Quote Request

Request a Quote for tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.